molecular formula C23H22IN3O2 B10905881 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10905881
M. Wt: 499.3 g/mol
InChI Key: JYOYNTVJVLPGSZ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dimethylamino group, an iodine atom, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide in the presence of an acid catalyst to form the intermediate quinazoline derivative. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium borohydride, and various acid or base catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups at specific positions on the quinazoline ring .

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and iodine atom play crucial roles in its binding affinity and reactivity with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups and structural features. The presence of the dimethylamino group, iodine atom, and methoxyphenyl group in a single molecule provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C23H22IN3O2

Molecular Weight

499.3 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22IN3O2/c1-26(2)17-7-4-15(5-8-17)22-25-21-13-6-16(24)14-20(21)23(28)27(22)18-9-11-19(29-3)12-10-18/h4-14,22,25H,1-3H3

InChI Key

JYOYNTVJVLPGSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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